20α-Dihydrocortisol

Übersicht

Beschreibung

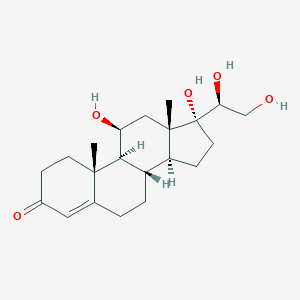

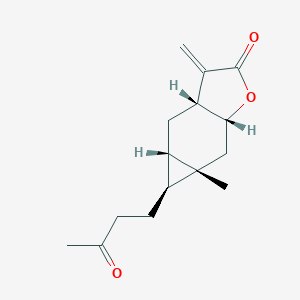

20alpha-Dihydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the adrenal gland. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase, which catalyzes the reduction of cortisol. This compound plays a significant role in various physiological processes, including the regulation of blood sugar levels, immune response, and metabolism of fats, proteins, and carbohydrates .

Wissenschaftliche Forschungsanwendungen

20alpha-Dihydrocortisol has several applications in scientific research:

Wirkmechanismus

Target of Action

20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of 20alpha-Dihydrocortisol are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .

Mode of Action

The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

20alpha-Dihydrocortisol is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to 20alpha-Dihydrocortisol . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.

Pharmacokinetics

Studies on hydrocortisone, from which 20alpha-dihydrocortisol is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of 20alpha-Dihydrocortisol may also vary significantly between individuals.

Result of Action

These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .

Action Environment

The action of 20alpha-Dihydrocortisol is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which 20alpha-Dihydrocortisol is derived

Zukünftige Richtungen

The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

Biochemische Analyse

Biochemical Properties

20alpha-Dihydrocortisol is involved in various biochemical reactions. It is a product of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which is involved in the metabolism of cortisol . This enzyme converts cortisol to 20alpha-Dihydrocortisol .

Cellular Effects

20alpha-Dihydrocortisol has significant effects on various types of cells and cellular processes. For instance, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 20alpha-Dihydrocortisol involves its interactions with various biomolecules. It is known to bind with enzymes like 20alpha-HSD, influencing their activity . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20alpha-Dihydrocortisol can change over time. For instance, it has been observed that the urinary excretion of 20alpha-Dihydrocortisol and urinary free cortisol (UFC) in normal subjects and patients with Cushing’s syndrome varies .

Dosage Effects in Animal Models

The effects of 20alpha-Dihydrocortisol can vary with different dosages in animal models

Metabolic Pathways

20alpha-Dihydrocortisol is involved in the metabolic pathway of cortisol . The enzyme 20alpha-HSD plays a crucial role in this pathway, converting cortisol to 20alpha-Dihydrocortisol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydrocortisol involves the reduction of cortisol using the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzymatic reaction is typically carried out under controlled conditions to ensure the selective reduction of the 20-keto group to a 20alpha-hydroxy group.

Industrial Production Methods: Industrial production of 20alpha-Dihydrocortisol is generally achieved through biotechnological processes involving microbial or enzymatic transformations. These methods are preferred due to their high specificity and efficiency in producing the desired compound .

Types of Reactions:

Reduction: The primary reaction involving 20alpha-Dihydrocortisol is the reduction of cortisol to form the compound.

Oxidation: 20alpha-Dihydrocortisol can undergo oxidation to revert to cortisol or other related corticosteroids.

Common Reagents and Conditions:

Reduction: Enzyme 20alpha-hydroxysteroid dehydrogenase, typically in a buffered aqueous solution.

Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed:

Reduction: 20alpha-Dihydrocortisol.

Oxidation: Cortisol and other related corticosteroids.

Vergleich Mit ähnlichen Verbindungen

Cortisol: The parent compound from which 20alpha-Dihydrocortisol is derived.

20beta-Dihydrocortisol: Another metabolite of cortisol, differing in the stereochemistry of the hydroxyl group at the 20-position.

Cortisone: A closely related corticosteroid with similar biological activities but distinct chemical properties.

Uniqueness: 20alpha-Dihydrocortisol is unique due to its specific formation through the action of 20alpha-hydroxysteroid dehydrogenase and its distinct role in the metabolism of cortisol. Its specific stereochemistry at the 20-position also differentiates it from other similar compounds.

Eigenschaften

IUPAC Name |

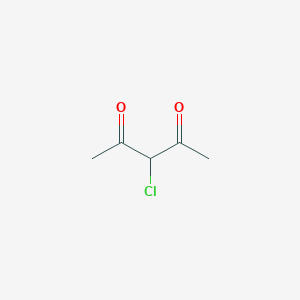

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-79-5 | |

| Record name | MLS002694142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?

A: this compound is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on this compound. []

Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary this compound/20α-dihydrocortisone ratio. What does this correlation indicate?

A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary this compound/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)